![molecular formula C21H15N5OS2 B2864423 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide CAS No. 671198-95-1](/img/structure/B2864423.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole ring and a triazolo-pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The structures of the synthesized compounds are usually confirmed using techniques such as IR spectroscopy, 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized through various reactions involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods involve the condensation of 2-aminothiophenol with aldehydes .Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds with the benzothiazole moiety have been synthesized and evaluated for their antibacterial properties. The derivatives of this compound have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, certain arylamide derivatives exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the range of 19.7–24.2 μM . This suggests that the compound could be further explored for the development of new antibacterial drugs.
Antitubercular Activity
Benzothiazole derivatives have also been investigated for their potential against tuberculosis. Recent synthetic developments have led to benzothiazole-based compounds that exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . This highlights the compound’s relevance in the search for new antitubercular medications.
Antifungal and Antiprotozoal Applications
The benzothiazole nucleus is associated with diverse biological activities, including antifungal and antiprotozoal effects . This makes the compound a candidate for the development of treatments against fungal infections and protozoan parasites.
Anticancer Research
Benzothiazole derivatives have been linked to anticancer activities. They act as important scaffolds in medicinal chemistry and are part of ongoing research to develop new cancer therapies .
Neuroprotective Drugs
Some benzothiazole derivatives are used in neuroprotective drugs. For example, riluzole, which contains the benzothiazole nucleus, is used for the treatment of amyotrophic lateral sclerosis . This indicates the potential of the compound in the development of treatments for neurodegenerative diseases.
Anti-inflammatory and Antidiabetic Properties
The compound’s derivatives have shown anti-inflammatory and antidiabetic activities, suggesting their use in managing inflammatory conditions and diabetes .
Larvicidal and Adulticidal Activities
Benzothiazole derivatives have been investigated for their larvicidal and adulticidal activities against vectors like Aedes aegypti, which could be significant in controlling vector-borne diseases .
Pharmacokinetic Profile and ADMET Prediction
The pharmacokinetic profile of synthesized benzothiazole derivatives is favorable, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a good safety profile, which is crucial for drug development .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit tyrosine kinase receptors, which are overexpressed in several types of cancers .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar compounds indicated that they exhibited a favorable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-10-3-4-11-26(18)21)22-15-7-5-6-14(12-15)20-23-16-8-1-2-9-17(16)29-20/h1-12H,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKCOVHAIQWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NN=C5N4C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

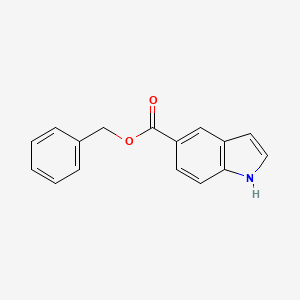
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
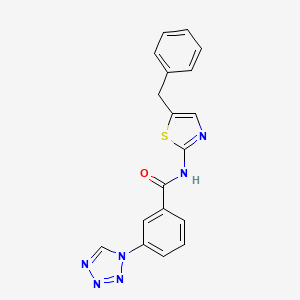
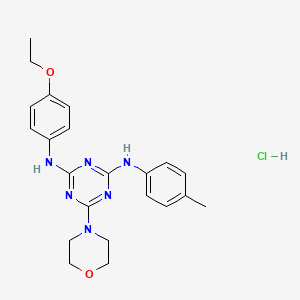

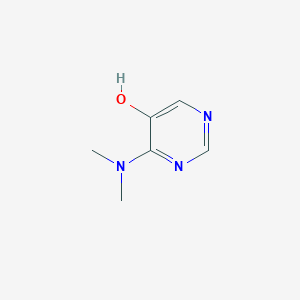


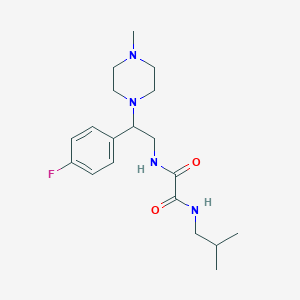
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)
![diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2864363.png)